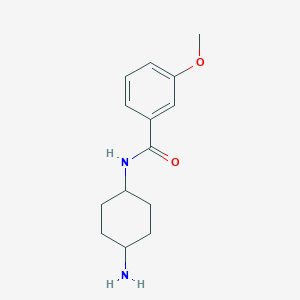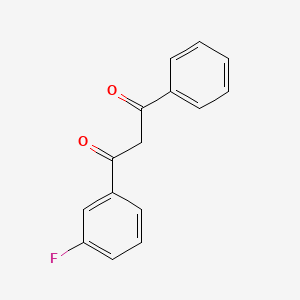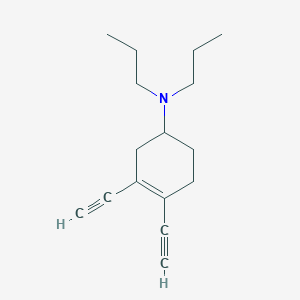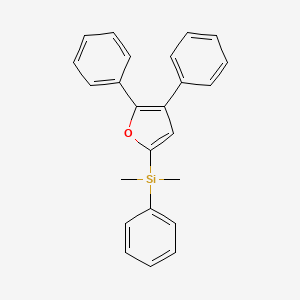
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane is an organosilicon compound with the molecular formula C24H22OSi This compound is characterized by the presence of a furan ring substituted with two phenyl groups at positions 4 and 5, and a dimethylphenylsilane group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenyl groups can be reduced under specific conditions.
Substitution: The silicon atom can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the phenyl groups can produce cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane involves its interaction with various molecular targets. The furan ring and phenyl groups can participate in π-π interactions, while the silicon atom can form bonds with other elements, influencing the compound’s reactivity and stability. These interactions can affect the compound’s behavior in different chemical and biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,5-Diphenyl-2-furyl)(dimethyl)phenylsilane: A closely related compound with similar structural features.
3,4-Diphenylfuran-2(5H)-one: Another furan derivative with distinct chemical properties.
Uniqueness
(4,5-Diphenylfuran-2-yl)(dimethyl)phenylsilane is unique due to the presence of both furan and silane groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
918129-14-3 |
|---|---|
Molekularformel |
C24H22OSi |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(4,5-diphenylfuran-2-yl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C24H22OSi/c1-26(2,21-16-10-5-11-17-21)23-18-22(19-12-6-3-7-13-19)24(25-23)20-14-8-4-9-15-20/h3-18H,1-2H3 |
InChI-Schlüssel |
KPAOUDYLDFGSLW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


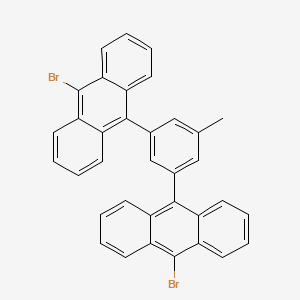
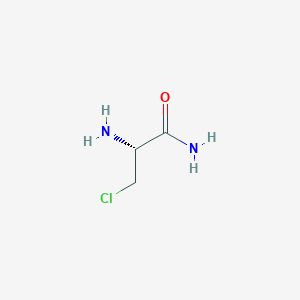
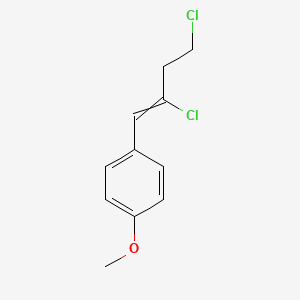
![4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL](/img/structure/B14207973.png)
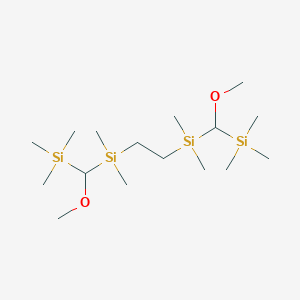
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
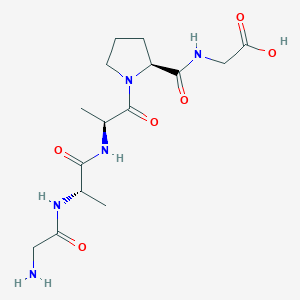
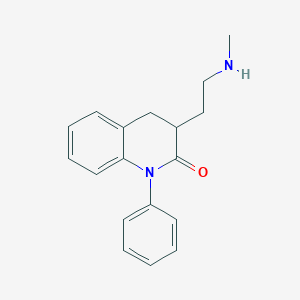
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)

